Isohematoporphyrinix
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Overview
Description
Isohematoporphyrinix is a synthetic derivative of hematoporphyrin, a type of porphyrin. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play crucial roles in biological systems. They are known for their ability to bind metals and are involved in various biological processes such as oxygen transport and photosynthesis . This compound, like other porphyrins, has a tetrapyrrole structure, which is a large, aromatic ring composed of four pyrrole subunits interconnected by methine bridges .
Preparation Methods
Isohematoporphyrinix can be synthesized through several methods. One common synthetic route involves the acetylation of hematoporphyrin followed by hydrolysis . The reaction typically uses acetic anhydride in the presence of a catalyst such as sulfuric acid, followed by hydrolysis with aqueous sodium hydroxide. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
Isohematoporphyrinix undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin diones, while reduction can yield porphyrin diols .
Scientific Research Applications
Isohematoporphyrinix has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including epoxidation and sulfoxidation . In biology, it is studied for its role in heme biosynthesis and its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment . In medicine, it is used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) due to its ability to bind metal ions . In industry, it is used in the development of new materials and as a component in biosensors .
Mechanism of Action
The mechanism of action of Isohematoporphyrinix involves its ability to bind metal ions through its tetrapyrrole ring structure. This binding can facilitate various biochemical processes, such as the generation of reactive oxygen species (ROS) in photodynamic therapy . The molecular targets and pathways involved include the mitochondrial membrane, where the compound can induce cell death through the production of ROS .
Comparison with Similar Compounds
Isohematoporphyrinix is similar to other porphyrins such as protoporphyrin IX and hematoporphyrin . it is unique in its specific structural modifications, which enhance its photophysical properties and make it more effective as a photosensitizer in PDT . Other similar compounds include chlorophyll, which is involved in photosynthesis, and heme, which is a component of hemoglobin .
Properties
Molecular Formula |
C34H38N4O6 |
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Molecular Weight |
598.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(2-hydroxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O6/c1-17-21(5-7-33(41)42)31-16-32-22(6-8-34(43)44)18(2)27(38-32)14-30-24(10-12-40)20(4)28(37-30)15-29-23(9-11-39)19(3)26(35-29)13-25(17)36-31/h13-16,36,38-40H,5-12H2,1-4H3,(H,41,42)(H,43,44) |
InChI Key |
ZIJJGZKVGJERJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCO)C)CCO)C)CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
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